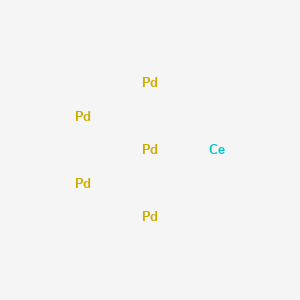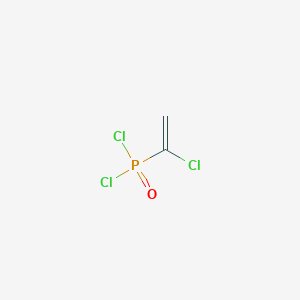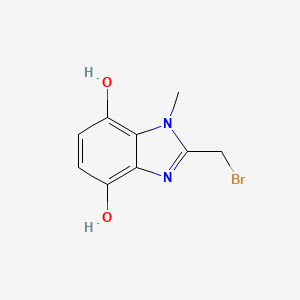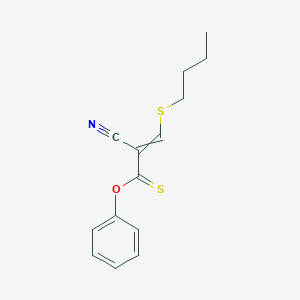
Cerium--palladium (1/5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Cerium–palladium (1/5) can be synthesized through various methods. One common approach involves the thermal decomposition of cerium(III) complexes, such as cerium(III) nitrate or cerium(III) chloride, to form cerium oxide (CeO2). Palladium(II) nitrate is then introduced to the preformed cerium oxide using wetness impregnation, often assisted by microwave irradiation to ensure uniform dispersion of the palladium. The final product is obtained by calcination under a reduced atmosphere of 10% hydrogen in helium at 700°C for 2 hours .
Industrial Production Methods: Industrial production of cerium–palladium (1/5) typically involves similar methods but on a larger scale. The use of metal complex decomposition and microwave-assisted wetness impregnation ensures high yield and uniformity of the product. The process is optimized to achieve the desired properties, such as high surface area and active palladium species content .
化学反应分析
Types of Reactions: Cerium–palladium (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, cerium in the compound can exist in multiple oxidation states, primarily Ce(III) and Ce(IV), which allows it to participate in redox reactions .
Common Reagents and Conditions: Common reagents used in reactions involving cerium–palladium (1/5) include strong oxidizing agents like peroxodisulfate or bismuthate for oxidation reactions. Reduction reactions often involve hydrogen gas or other reducing agents. The reaction conditions vary depending on the desired outcome but typically involve elevated temperatures and controlled atmospheres .
Major Products Formed: The major products formed from reactions involving cerium–palladium (1/5) depend on the specific reaction. For example, oxidation reactions may produce cerium(IV) oxide and palladium(II) oxide, while reduction reactions may yield metallic palladium and cerium(III) hydroxide .
科学研究应用
Cerium–palladium (1/5) has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including methane steam reforming and methanol oxidation . In biology and medicine, cerium–palladium (1/5) nanoparticles are explored for their potential antioxidant and catalytic properties, which can be beneficial in biomedical applications . In industry, the compound is used in automotive catalysts to control exhaust emissions and improve fuel efficiency .
作用机制
The mechanism by which cerium–palladium (1/5) exerts its effects involves the interaction of cerium and palladium atoms at the molecular level. Cerium’s ability to switch between Ce(III) and Ce(IV) oxidation states facilitates redox reactions, while palladium acts as a catalyst, enhancing reaction rates and selectivity. The combination of these elements creates a synergistic effect, improving the overall efficiency of the compound in various applications .
相似化合物的比较
- Cerium oxide (CeO2)
- Palladium oxide (PdO)
- Cerium-doped palladium (Ce-Pd)
Uniqueness: Cerium–palladium (1/5) is unique due to its specific ratio of cerium to palladium, which provides distinct catalytic properties not found in other similar compounds. The presence of cerium enhances the stability and activity of palladium, making it more effective in catalytic applications compared to pure palladium or cerium-doped palladium .
Conclusion
Cerium–palladium (1/5) is a compound with significant potential in various scientific and industrial applications. Its unique properties, preparation methods, and mechanisms of action make it a valuable material for research and development in fields such as catalysis, medicine, and environmental science.
属性
CAS 编号 |
90314-60-6 |
|---|---|
分子式 |
CePd5 |
分子量 |
672.2 g/mol |
IUPAC 名称 |
cerium;palladium |
InChI |
InChI=1S/Ce.5Pd |
InChI 键 |
VVTPVLSTJGNNDW-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Ce] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)







![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)



